

Application Notes & Protocols: The Synthetic Versatility of 3,5,5-Trimethylhexanal

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Compound of Interest

Compound Name: 3,5,5-Trimethylhexanal

Cat. No.: B1630633

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Abstract

3,5,5-Trimethylhexanal, also known as isononylaldehyde, is a branched-chain C9 aldehyde that serves as a pivotal intermediate in modern organic synthesis.^{[1][2]} Its unique steric profile, resulting from methyl groups at the 3 and 5 positions, imparts specific reactivity and properties to its derivatives.^[3] This guide provides an in-depth exploration of **3,5,5-Trimethylhexanal**'s applications, moving beyond a simple catalog of reactions to explain the underlying principles and provide detailed, field-tested protocols for its key transformations. We will delve into its use in the synthesis of fragrances, lubricants, and as a versatile building block for more complex molecules, equipping researchers with the practical knowledge to leverage this important reagent.^{[1][4]}

Compound Profile and Physicochemical Properties

3,5,5-Trimethylhexanal is a flammable, colorless liquid with a characteristic aldehydic, green, and citrus-like odor.^{[5][6][7]} It is primarily synthesized on an industrial scale via the hydroformylation (oxo reaction) of diisobutylene, a process that adds a formyl group (-CHO) and a hydrogen atom across a carbon-carbon double bond.^{[5][7][8]} Its high isomeric purity, often exceeding 95%, allows for its direct use in many synthetic applications without extensive purification.^[1]

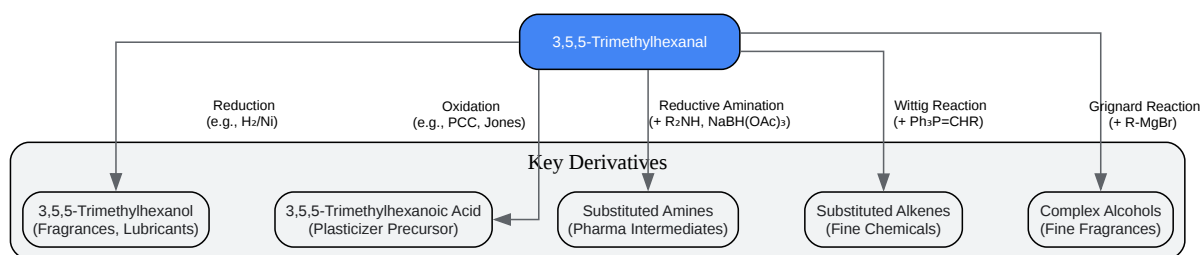
Table 1: Physicochemical Properties of **3,5,5-Trimethylhexanal**

Property	Value	Source(s)
CAS Number	5435-64-3	[5][9]
Molecular Formula	C ₉ H ₁₈ O	[5][9]
Molecular Weight	142.24 g/mol	[5][9]
Boiling Point	173 °C	[5]
Melting Point	< -60 °C	[5]
Density	0.817 - 0.820 g/cm ³ at 20-25 °C	[5][7]
Flash Point	46 - 47 °C (closed cup)	[5][10]
Solubility in Water	0.01% at 20 °C (very slightly soluble)	[5][6]
Vapor Pressure	0.08 mm Hg at 25 °C	[5]

Due to its flammable nature and potential to cause skin irritation, **3,5,5-Trimethylhexanal** must be handled with appropriate safety precautions, including the use of personal protective equipment (PPE), storage in a cool, well-ventilated area away from ignition sources, and handling under an inert atmosphere to prevent oxidation.[1][10][11]

Core Synthetic Transformations and Protocols

The reactivity of **3,5,5-Trimethylhexanal** is dominated by its aldehyde functional group, making it a substrate for a wide array of fundamental organic reactions.



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Caption: Key synthetic pathways starting from **3,5,5-Trimethylhexanal**.

Reduction to 3,5,5-Trimethylhexanol

Causality and Application: The reduction of the aldehyde to its corresponding primary alcohol, 3,5,5-Trimethylhexanol, is a critical industrial transformation. This alcohol is a valuable fragrance ingredient itself, possessing a more pleasant herbaceous, plant-like scent than the starting aldehyde.[12] Furthermore, it is a precursor for the synthesis of esters used as plasticizers and high-performance lubricants.[2][13][14] The most common industrial method is catalytic hydrogenation.[14]

Protocol 2.1.1: Catalytic Hydrogenation to 3,5,5-Trimethylhexanol

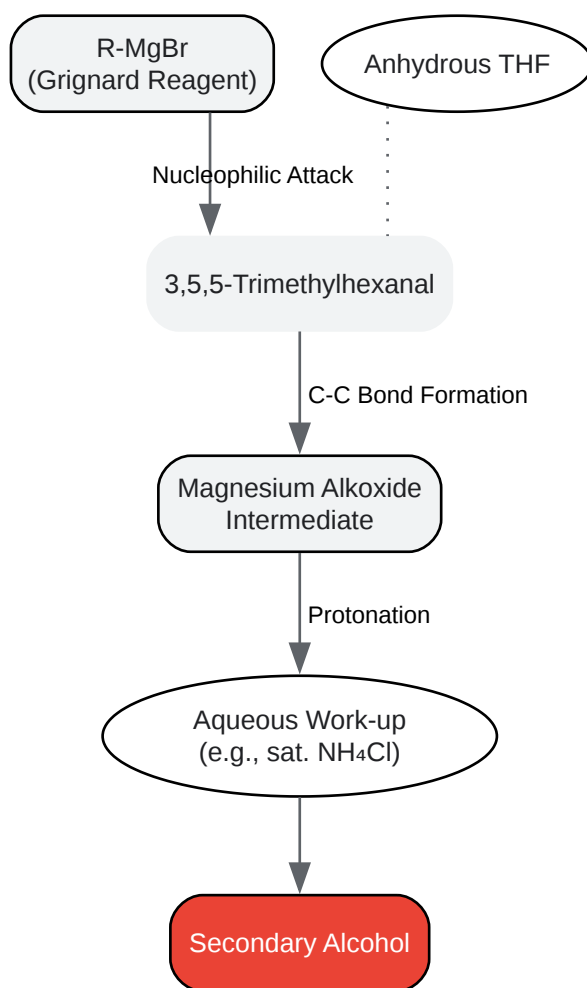
- **Trustworthiness:** This protocol is based on established industrial procedures for aldehyde hydrogenation.[14] The reaction progress can be monitored by GC-MS to observe the disappearance of the starting material and the appearance of the product. Purity is confirmed by ^1H NMR and GC analysis post-purification.
- **Methodology:**
 - **System Preparation:** Equip a high-pressure autoclave (e.g., Parr hydrogenator) with a magnetic stir bar. Ensure the vessel is clean, dry, and leak-tested.
 - **Catalyst Loading:** Under a gentle stream of nitrogen, carefully add a catalytic amount of Raney Nickel or a Nickel-on-kieselguhr catalyst (typically 5-8% by weight of the aldehyde)

to the autoclave.[14]

- Reagent Addition: Add **3,5,5-Trimethylhexanal** (e.g., 14.2 g, 0.1 mol) dissolved in a suitable solvent like dioxane or ethanol (100 mL).[14]
- Reaction Execution: Seal the autoclave. Purge the system three times with nitrogen, followed by three purges with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 500-1500 psi, consult equipment limits). Heat the reaction mixture to 100-150 °C with vigorous stirring.[14]
- Monitoring: The reaction is typically complete within 2-4 hours, indicated by the cessation of hydrogen uptake.[14]
- Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen in a fume hood. Purge the system with nitrogen.
- Purification: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The nickel catalyst may be pyrophoric; do not allow the filter cake to dry in air. Quench it carefully with water. Remove the solvent from the filtrate under reduced pressure. The resulting 3,5,5-trimethyl-1-hexanol can be purified further by vacuum distillation if required.

Grignard Reaction for Carbon Chain Extension

Causality and Application: The reaction of **3,5,5-Trimethylhexanal** with Grignard reagents (R-MgX) is a powerful carbon-carbon bond-forming reaction. It allows for the synthesis of a diverse range of secondary alcohols, which are often valuable intermediates for creating complex fragrances with unique scent profiles.[15] The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde, leading to a new, more complex alcohol upon aqueous work-up.



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Caption: Mechanism of the Grignard reaction with **3,5,5-Trimethylhexanal**.

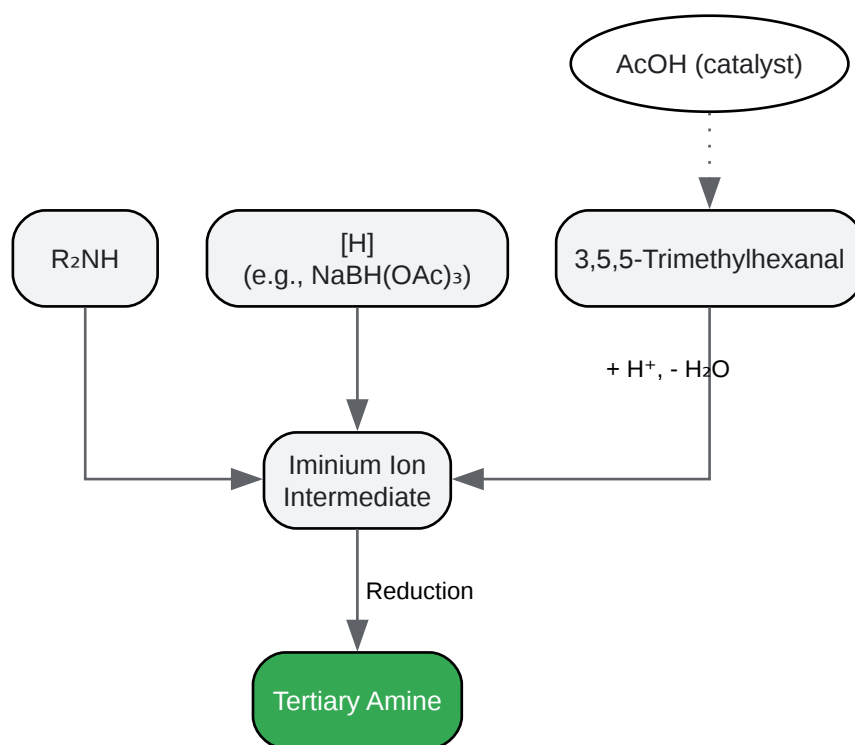
Protocol 2.2.1: Synthesis of 5,7,7-Trimethyl-1-octen-3-ol

- **Trustworthiness:** This protocol is adapted from patent literature describing the synthesis of novel fragrance compounds.[15] The reaction can be monitored by TLC, staining with an appropriate agent (e.g., potassium permanganate), to track the consumption of the aldehyde.
- **Methodology:**
 - **Grignard Preparation:** In a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, prepare the vinyl Grignard reagent by reacting magnesium turnings with vinyl bromide in anhydrous tetrahydrofuran (THF).

- Reagent Preparation: Dissolve **3,5,5-Trimethylhexanal** (e.g., 28.4 g, 0.2 mol) in anhydrous THF (100 mL).
- Reaction Execution: Cool the prepared Grignard reagent solution (approx. 0.25 mol) to 0 °C in an ice bath. Add the solution of **3,5,5-Trimethylhexanal** dropwise via the dropping funnel over 60 minutes, maintaining the internal temperature below 20 °C.[\[15\]](#)
- Quenching: After the addition is complete, allow the mixture to stir at room temperature for an additional hour. Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Caution: The quench can be exothermic.
- Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
- Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product, 5,7,7-trimethyl-1-octen-3-ol, can be purified by vacuum distillation to yield a clear liquid.[\[15\]](#)

Reductive Amination for Amine Synthesis

Causality and Application: Reductive amination is one of the most efficient methods for synthesizing amines. The reaction proceeds through the initial formation of an imine or iminium ion intermediate by reacting **3,5,5-Trimethylhexanal** with a primary or secondary amine, which is then reduced in situ to the target amine.[\[16\]](#)[\[17\]](#) This pathway is crucial in pharmaceutical development, where the resulting sterically hindered amines can serve as building blocks for bioactive molecules.[\[4\]](#) Mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred as they are selective for the iminium ion over the starting aldehyde.[\[18\]](#)



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Caption: General workflow for reductive amination.

Protocol 2.3.1: General Procedure for Reductive Amination

- **Trustworthiness:** This is a robust, general protocol widely used in synthetic organic chemistry.^{[17][18]} Reaction progress is readily monitored by LC-MS to observe the formation of the product mass and consumption of the aldehyde.
- **Methodology:**
 - **Reagent Addition:** To a round-bottom flask, add **3,5,5-Trimethylhexanal** (1.0 eq.), the desired primary or secondary amine (1.1 eq.), and a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
 - **Imine Formation:** Add a catalytic amount of acetic acid (0.1 eq.) to facilitate the formation of the iminium ion intermediate.^[16] Stir the mixture at room temperature for 30-60 minutes.

- Reduction: Add sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$) (1.5 eq.) portion-wise to the stirring solution. Caution: Gas evolution may occur.
- Reaction Execution: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting aldehyde is consumed (typically 2-18 hours).
- Work-up: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO_3). Stir for 15 minutes, then transfer to a separatory funnel.
- Purification: Separate the layers and extract the aqueous phase with DCM (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The crude amine can be purified by silica gel column chromatography.

Wittig Reaction for Alkene Synthesis

Causality and Application: The Wittig reaction provides an unambiguous method for preparing alkenes by reacting an aldehyde with a phosphonium ylide (Wittig reagent).^{[19][20]} This reaction is exceptionally valuable because the double bond is formed specifically at the location of the original carbonyl group, avoiding the formation of isomeric mixtures that can occur in elimination reactions.^[21] This allows for the precise synthesis of complex alkenes which may be intermediates in the synthesis of pheromones or other fine chemicals.^{[22][23]}

Protocol 2.4.1: Synthesis of a Substituted Alkene via Wittig Reaction

- Trustworthiness: This protocol follows the classical, well-established procedure for the Wittig reaction.^[24] The ylide formation is often indicated by a distinct color change (e.g., to deep orange or red). The product can be characterized by ^1H and ^{13}C NMR to confirm the structure and stereochemistry of the new double bond.
- Methodology:
 - Phosphonium Salt Formation: Prepare the required phosphonium salt by reacting triphenylphosphine with an appropriate alkyl halide (e.g., ethyl bromoacetate) in a suitable solvent like acetonitrile, typically with heating. Isolate the resulting salt.

- Ylide Generation: Suspend the phosphonium salt (1.1 eq.) in anhydrous THF under a nitrogen atmosphere. Cool the suspension to 0 °C. Add a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.05 eq.), dropwise.[19] Allow the mixture to stir for 1 hour, during which the ylide will form.
- Aldehyde Addition: Dissolve **3,5,5-Trimethylhexanal** (1.0 eq.) in a small amount of anhydrous THF and add it dropwise to the cold ylide solution.
- Reaction Execution: After the addition, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
- Work-up: Quench the reaction with water. Transfer the mixture to a separatory funnel and extract with diethyl ether.
- Purification: Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. The crude product contains the desired alkene and triphenylphosphine oxide, a major byproduct. The alkene can be purified from the phosphine oxide by column chromatography on silica gel.

Conclusion

3,5,5-Trimethylhexanal is more than a simple fragrance component; it is a versatile and economically important C₉ building block in organic synthesis. Its sterically influenced reactivity allows for the creation of a wide range of valuable downstream products, from alcohols and esters for the fragrance and lubricant industries to complex amines and alkenes for pharmaceutical and fine chemical applications. The protocols detailed herein provide a robust framework for researchers to confidently employ **3,5,5-Trimethylhexanal** in their synthetic endeavors.

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